O-(2-Fluoroethyl)hydroxylamine hydrochloride
Overview
Description
O-(2-Fluoroethyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C2H7ClFNO and a molecular weight of 115.53 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of O-(2-Fluoroethyl)hydroxylamine hydrochloride typically involves the reaction of 2-fluoroethylamine with hydroxylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
O-(2-Fluoroethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(2-Fluoroethyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of O-(2-Fluoroethyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to changes in their activity. It may also interact with nucleophilic sites in proteins, resulting in covalent modifications that alter protein function .
Comparison with Similar Compounds
O-(2-Fluoroethyl)hydroxylamine hydrochloride can be compared with other similar compounds, such as:
2-Fluoroethylamine hydrochloride: This compound is similar in structure but lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
Hydroxylamine hydrochloride: This compound contains a hydroxylamine group but lacks the fluoroethyl moiety, resulting in different reactivity and applications. The uniqueness of this compound lies in its combination of the fluoroethyl and hydroxylamine groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
O-(2-fluoroethyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO.ClH/c3-1-2-5-4;/h1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYMUNLGOIKMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620256 | |
Record name | O-(2-Fluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95068-26-1 | |
Record name | O-(2-Fluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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